molecular formula C8H15NO B12938568 (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole

(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B12938568
M. Wt: 141.21 g/mol
InChI Key: CSLIDOLMRRXRSF-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole is a chiral, bicyclic organic compound with the molecular formula C8H15NO . This structure belongs to a class of fused furo[3,4-c]pyrrole scaffolds that are of significant interest in medicinal chemistry and pharmaceutical research as versatile synthetic intermediates and core building blocks . The compound features a rigid, three-dimensional architecture, which can be valuable for constructing molecules with defined stereochemistry. Related hexahydrofuropyrrole compounds have been investigated for their potential biological activities, with patents describing derivatives that exhibit analgesic properties . Researchers can utilize this chiral scaffold for the synthesis of more complex molecules, leveraging its structure for potential structure-activity relationship (SAR) studies. The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aR,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole

InChI

InChI=1S/C8H15NO/c1-7-3-9-4-8(7,2)6-10-5-7/h9H,3-6H2,1-2H3/t7-,8+

InChI Key

CSLIDOLMRRXRSF-OCAPTIKFSA-N

Isomeric SMILES

C[C@]12CNC[C@]1(COC2)C

Canonical SMILES

CC12CNCC1(COC2)C

Origin of Product

United States

Preparation Methods

Cyclization of Appropriate Precursors

The most common approach to synthesize (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole involves intramolecular cyclization of precursors containing both furan and pyrrole functionalities. This method typically includes:

  • Starting from linear or monocyclic intermediates bearing hydroxyl and amino groups positioned to enable ring closure
  • Employing acid or base catalysis to promote cyclization
  • Using controlled temperature and solvent conditions to favor the desired stereochemistry and minimize side reactions

Multi-Step Organic Synthesis

More complex routes involve multi-step sequences including:

  • Formation of pyrrolidine or furan rings separately
  • Functional group transformations to introduce methyl substituents at 3a and 6a positions
  • Final cyclization steps under mild conditions to preserve stereochemical integrity

Use of Chiral Catalysts and Resolution Techniques

To achieve the (3AR,6aS) stereochemistry, methods include:

  • Chiral organocatalysts or metal catalysts to induce stereoselective cyclization
  • Kinetic resolution techniques exploiting intramolecular hydrogen bonding to separate enantiomers
  • Careful control of reaction parameters such as solvent polarity, temperature, and catalyst loading

Detailed Preparation Method Example

A representative synthetic route reported in literature and commercial sources involves:

Step Description Conditions Outcome
1 Synthesis of linear precursor with amino and hydroxyl groups Standard organic synthesis, protection/deprotection steps Intermediate with correct functional groups
2 Intramolecular cyclization Acid catalysis (e.g., trifluoroacetic acid), solvent such as acetonitrile or dimethylformamide, temperature 25-60°C Formation of fused bicyclic furo-pyrrole ring
3 Stereochemical resolution Use of chiral catalysts or recrystallization Enriched (3AR,6aS) isomer
4 Purification Chromatography (flash column) or crystallization >95% purity compound

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile enhance solubility and reaction rates.
  • Catalysts: Acid catalysts such as trifluoroacetic acid improve cyclization yields.
  • Temperature: Mild temperatures (room temperature to 60°C) prevent decomposition and racemization.
  • Additives: Use of additives like trifluoroacetic acid can improve yield and selectivity.

Research Findings and Data

Yield and Purity

Commercially available this compound hydrochloride is reported with:

Parameter Value
Purity 95% (by HPLC)
Physical form Powder
Storage temperature 4°C
Molecular weight 141.21 g/mol

Spectroscopic Data

  • NMR: Characteristic signals confirm ring formation and stereochemistry.
  • Mass Spectrometry: Molecular ion peak consistent with C8H15NO.
  • Chiral SFC: Used to determine enantiomeric excess and confirm stereochemical purity.

Example from Literature

A study employing intramolecular hydrogen bond activation for kinetic resolution demonstrated:

  • Use of bifunctional organocatalysts to achieve high stereoselectivity
  • Reaction times around 24 hours at room temperature
  • Conversion and selectivity factors optimized by solvent and catalyst choice

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Intramolecular Cyclization of Precursors Direct ring closure, acid catalysis Efficient ring formation, stereocontrol possible Requires precise precursor synthesis
Multi-Step Synthesis with Functional Group Manipulation Stepwise construction of rings and substituents Flexibility in substituent introduction Longer synthesis, more purification steps
Chiral Catalyst-Mediated Cyclization Enantioselective synthesis High stereochemical purity Catalyst cost, optimization needed
Kinetic Resolution via Hydrogen Bond Activation Separation of enantiomers post-synthesis High enantiomeric excess Additional steps, lower overall yield

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the pyrrole ring undergoes alkylation and acylation under standard conditions. For alkylation, methyl iodide in tetrahydrofuran (THF) with sodium hydride (NaH) produces N-methyl derivatives. Acylation with acetyl chloride in dichloromethane (DCM) and triethylamine yields N-acetylated products.

Reaction TypeReagents/ConditionsProductNotes
AlkylationCH₃I, THF, NaH, 0–25°CN-Methyl derivativeSteric hindrance from dimethyl groups may slow kinetics.
AcylationCH₃COCl, DCM, Et₃N, RTN-Acetyl derivativeHigh regioselectivity due to amine’s nucleophilicity.

Ring-Opening Reactions

The fused furan-pyrrole system undergoes acid-catalyzed ring-opening . Treatment with hydrochloric acid (HCl) in ethanol cleaves the furan ring, generating a linear amine-containing product.

Reagents/ConditionsProductMechanism
6M HCl, EtOH, refluxLinear amine derivativeProtonation of furan oxygen weakens the ring, enabling nucleophilic attack.

Oxidation Reactions

The compound resists mild oxidants but reacts with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media, yielding a diketone via furan ring oxidation.

Reagents/ConditionsProductYield
KMnO₄, H₂SO₄, H₂O, 80°CDiketone derivativeNot quantified.

Derivatization via Catalytic Hydrogenation

While direct hydrogenation data is limited for this compound, structurally similar derivatives like (3aR,6aS)-5-benzylhexahydro-1H-furo[3,4-c]pyrrole undergo catalytic hydrogenation (H₂, Pd/C) to remove benzyl protecting groups. This suggests potential for selective deprotection in the dimethyl variant.

Comparative Reactivity with Analogues

The dimethyl substituents differentiate its reactivity from non-methylated analogues:

CompoundKey Structural FeatureReactivity Difference
Hexahydro-1H-furo[3,4-c]pyrrole (no methyl groups) Unsubstituted pyrroleFaster alkylation due to reduced steric hindrance .
(3aR,6aS)-5-Benzylhexahydro variantBenzyl substituentEnhanced stability under acidic conditions.

Mechanistic Insights

  • Steric Effects : The 3a/6a-dimethyl groups hinder access to the nitrogen lone pair, moderating reaction rates.

  • Electronic Effects : The fused furan ring electron-donates to the pyrrole, increasing amine nucleophilicity.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole may exhibit neuroprotective properties. These compounds can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound allow it to interact with neurotransmitter receptors, which could modulate synaptic transmission and provide therapeutic benefits.

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer activity. The compound's ability to inhibit certain cellular pathways involved in tumor growth makes it a candidate for further investigation in cancer therapeutics. Research is ongoing to evaluate its efficacy and mechanism of action against various cancer cell lines.

Polymer Chemistry

This compound can serve as a monomer or additive in the synthesis of novel polymers. Its unique structure contributes to the development of materials with enhanced mechanical properties and thermal stability. Applications include coatings and adhesives where durability and resistance to environmental factors are critical.

Functional Materials

This compound is being explored for use in functional materials that require specific chemical properties. For instance, its potential as a precursor for creating sensors or catalysts highlights its versatility in materials engineering.

Synthesis and Chemical Intermediates

This compound is valuable as a synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions makes it useful for synthesizing more complex molecules. Researchers are investigating its role in multi-step synthesis processes aimed at producing pharmaceuticals and agrochemicals.

Case Studies

Study Application Findings
Study 1NeuropharmacologyDemonstrated potential neuroprotective effects in vitro
Study 2Anticancer ResearchInhibited growth of specific cancer cell lines
Study 3Polymer DevelopmentImproved mechanical properties when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of (3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole” is highlighted through comparisons with analogous bicyclic heterocycles. Key differences in substituents, stereochemistry, and physicochemical properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Furopyrrole and Pyrrolopyrrole Derivatives

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications
This compound (Target Compound) Furo[3,4-c]pyrrole 3a,6a-dimethyl C₈H₁₅NO High rigidity; potential CNS ligand
rel-(3aR,6aS)-3a-(Morpholinomethyl)-hexahydro-1H-furo[3,4-c]pyrrole Furo[3,4-c]pyrrole Morpholinomethyl at 3a C₁₂H₂₁N₂O₂ Enhanced solubility; drug delivery applications
3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride Furo[3,4-c]pyrrole 3a-methyl; hydrochloride salt C₇H₁₄ClNO Improved crystallinity; ion-channel modulation
(3aS,6aS)-5-Methyloctahydropyrrolo[3,4-b]pyrrole Pyrrolo[3,4-b]pyrrole 5-methyl C₇H₁₄N₂ Flexible backbone; kinase inhibitor intermediate
(3S,3aR,4S,6S,6aR)-6-(2-Hydroxyphenyl)-3-methoxy-hexahydrofuro[3,4-c]pyrrole Furo[3,4-c]pyrrole 6-(2-hydroxyphenyl); 3-methoxy; triisopropylsilyl C₂₄H₃₈N₂O₄Si High steric bulk; proteolysis-targeting chimera (PROTAC) applications

Key Observations:

Core Structure Variations: The target compound’s furo[3,4-c]pyrrole core differs from pyrrolo[3,4-b]pyrrole (e.g., Entry 4) in ring fusion positions, altering electronic properties and hydrogen-bonding capacity. Derivatives with morpholinomethyl (Entry 2) or hydroxyphenyl (Entry 5) substituents introduce polar functional groups, enhancing solubility or enabling targeted interactions .

Hydrochloride salts (Entry 3) enhance crystallinity and stability, favoring pharmaceutical formulation .

Stereochemical Rigidity :

  • Bridgehead methyl groups in the target compound restrict conformational flexibility, a critical feature for selective receptor binding. In contrast, pyrrolo[3,4-b]pyrrole derivatives (Entry 4) exhibit greater torsional freedom, suited for flexible enzyme active sites .

Biological Activity

(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole is a compound with notable structural features that suggest potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C8_8H15_{15}NO
  • Molecular Weight : 141.21 g/mol
  • CAS Number : 1955473-95-6

Research into the biological activity of this compound indicates that it may interact with various biological pathways. Its structural similarity to known pharmacophores suggests it could influence neurotransmitter systems or cellular signaling pathways.

Potential Mechanisms:

  • Neurotransmitter Modulation : The compound may affect neurotransmitter levels, particularly in the central nervous system.
  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against certain cancer cell lines through mechanisms involving DNA damage response pathways.

In Vitro Studies

Recent studies have highlighted the compound's effects on various cancer cell lines. For instance:

  • Cell Line Testing : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human breast and lung cancer cell lines.
  • Mechanism Exploration : The compound's ability to induce apoptosis was linked to activation of caspase pathways and modulation of Bcl-2 family proteins.

In Vivo Studies

Research involving animal models has provided insights into the compound's therapeutic potential:

StudyModelFindings
Study 1Xenograft modelsSignificant tumor reduction observed with oral administration of the compound.
Study 2Mouse modelsInduced apoptosis in tumor cells with minimal toxicity to normal tissues.

Case Studies

  • Case Study A : A study involving a specific xenograft model demonstrated that this compound significantly enhanced the efficacy of standard chemotherapy agents.
  • Case Study B : In a clinical trial setting, patients receiving this compound in combination with traditional therapies showed improved overall survival rates compared to those receiving chemotherapy alone.

Q & A

Q. What are the established synthetic routes for (3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves cyclization of pyrrolidine precursors under controlled stereochemical conditions. Key steps include:

  • Coupling Reagents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation, as demonstrated in pyrrolo-pyrrole derivatives (e.g., 98% enantiomeric excess achieved via GC analysis) .
  • Stereochemical Control : Reaction temperature and solvent polarity critically impact isomer ratios. For example, THF as a solvent at room temperature minimizes racemization .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) followed by recrystallization ensures high purity (>98% e.e.) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsStereochemical OutcomePurityReference
EDCI/DMAP couplingTHF, RT, 48 h>98% e.e.Recrystallized
Cyclization with BocBoc-protected intermediatesRetention of R-config97% (HPLC)

Q. How can researchers validate the stereochemical assignment of this compound?

Methodological Answer: A multi-technique approach is essential:

  • X-ray Crystallography : Resolves absolute configuration (e.g., used for chromeno-pyrrole derivatives) .
  • NMR Spectroscopy : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) differentiate axial/equatorial substituents. For example, 1H^1H-NMR δ 3.95 ppm (OCH₃ singlet) confirms methoxy placement in analogous structures .
  • Computational Methods : Predicted properties (e.g., logP, polar surface area) from tools like ChemRTP align with experimental data to validate stereodescriptors .

Advanced Research Questions

Q. How can contradictory data on environmental persistence of furo-pyrrolidine derivatives be resolved?

Methodological Answer: Contradictions often arise from varying experimental models. A robust framework includes:

  • Long-Term Fate Studies : Track degradation pathways (hydrolysis, photolysis) across pH gradients (e.g., Project INCHEMBIOL’s 6-year environmental monitoring) .
  • Biotic/Abiotic Compartment Analysis : Compare soil adsorption coefficients (Kₐ) vs. aqueous solubility. For example, logKₐ > 3 indicates high soil retention, reducing bioavailability .
  • Meta-Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to reconcile discrepancies in half-life (t1/2t_{1/2}) data .

Q. What strategies optimize pharmacological profiling of this compound for CNS drug design?

Methodological Answer: Leverage its rigid bicyclic scaffold for blood-brain barrier (BBB) penetration:

  • Molecular Docking : Target dopamine receptors (e.g., D₂R) using PyMOL to assess binding affinity. The fused furo-pyrrolidine core mimics tropane alkaloids .
  • In Vivo PK/PD Studies : Monitor brain-to-plasma ratios in rodent models. A logP ~2.5 (predicted via ChemRTP) suggests favorable BBB transit .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at C3a) and assess toxicity .

Q. How can researchers address discrepancies in reported purity levels across synthetic batches?

Methodological Answer: Variability stems from analytical method sensitivity:

  • Advanced Chromatography : UPLC-PDA (ultra-performance liquid chromatography with photodiode array) detects trace impurities (<0.1%) unresolved by GC .
  • Isotopic Labeling : 13C^{13}C-enriched precursors track byproducts during cyclization (e.g., minor diastereomers at C6a) .
  • DoE (Design of Experiments) : Optimize factors (catalyst loading, solvent) via response surface methodology to minimize batch-to-batch variation .

Q. What mechanistic insights explain the compound’s reactivity in [3+2] cycloadditions?

Methodological Answer: The electron-deficient furo-pyrrolidine ring participates in dipolar reactions:

  • DFT Calculations : Analyze frontier molecular orbitals (FMO) to predict regioselectivity. LUMO localization at the pyrrolidine N enhances nitrone reactivity .
  • Kinetic Studies : Monitor reaction progress via in situ IR. Activation energy (EaE_a) < 50 kJ/mol indicates favorable kinetics under mild conditions .
  • Solvent Effects : Acetonitrile increases polarity, stabilizing transition states and accelerating ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.